molecular formula C18H20N4O2S B11360606 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N,N-diethylacetamide

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N,N-diethylacetamide

Cat. No.: B11360606
M. Wt: 356.4 g/mol
InChI Key: MHQVEAZWQCVRFI-UHFFFAOYSA-N
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Description

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N,N-diethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a cyano group, a methylphenyl group, and a sulfanyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N,N-diethylacetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Attachment of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the pyrimidine ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.

    Sulfanyl Group Addition: The sulfanyl group can be introduced through a thiolation reaction using a thiol reagent.

    Formation of the Final Compound: The final step involves the acylation of the intermediate compound with N,N-diethylacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands in receptor studies.

Medicine

The compound’s structure suggests potential pharmacological applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism by which 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N,N-diethylacetamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
  • 2-{[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N,N-diethylacetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and potential applications

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C18H20N4O2S/c1-4-22(5-2)15(23)11-25-18-20-16(14(10-19)17(24)21-18)13-8-6-12(3)7-9-13/h6-9H,4-5,11H2,1-3H3,(H,20,21,24)

InChI Key

MHQVEAZWQCVRFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=C(C=C2)C

Origin of Product

United States

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